(1S)-1-cyclopropyl-2,2,2-trifluoroethylamine hydrochloride
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, and catalysts used .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo, the conditions under which these reactions occur, and the products formed .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, and stability. Techniques such as differential scanning calorimetry (DSC) can be used .Scientific Research Applications
Enantioselective Synthesis of Cyclopropane Derivatives
The compound has been pivotal in the development of enantioselective processes for generating trifluoromethyl-substituted cyclopropanes. This is achieved through cobalt-catalyzed reactions, providing high enantiomeric excess, diastereomeric ratio, and yield. Such cyclopropanes are valuable building blocks in drug discovery, showcasing the compound's utility in accessing new chemical entities (Morandi, Mariampillai, & Carreira, 2011).
Utility in Organic Transformations
- Aqueous Derivatization of Carboxylic Acids : It has been used for the rapid derivatization of aqueous carboxylic acids to their corresponding trifluoroethylamide derivatives, showcasing its application in enhancing the detection capabilities of various analytical techniques (Ford, Burns, & Ferry, 2007).
- Cycloaddition Reactions : Demonstrates its reactivity in cycloaddition reactions to form cyclopropanes and pyrazolines, underlining its versatility in creating complex molecular structures (Atherton & Fields, 1968).
- Radical Ring-Opening Reactions : Explored for its potential in radical ring-opening reactions under aerobic conditions, highlighting its unique reactivity profile and its application in synthesizing novel organic compounds (Wimalasena, Wickman, & Mahindaratne, 2001).
Applications in Fluorine Chemistry
It serves as a precursor for the generation of trifluoromethylated and other fluorinated derivatives, crucial for the development of bioisosteres and pharmaceuticals. These applications demonstrate the compound's importance in fluorine chemistry and drug development processes (Cyr et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(1S)-1-cyclopropyl-2,2,2-trifluoroethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3N.ClH/c6-5(7,8)4(9)3-1-2-3;/h3-4H,1-2,9H2;1H/t4-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGCZMSQFRLXRX-WCCKRBBISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C(F)(F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@@H](C(F)(F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-cyclopropyl-2,2,2-trifluoroethan-1-amine hydrochloride | |
CAS RN |
1338377-73-3 | |
Record name | (1S)-1-cyclopropyl-2,2,2-trifluoroethan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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